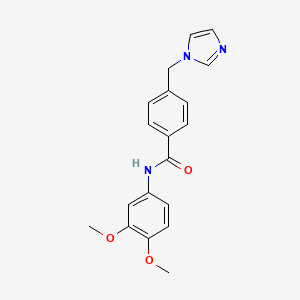
7-(diethylamino)-2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(diethylamino)-2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 7-(diethylamino)-2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins that are involved in inflammation. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-(diethylamino)-2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide in lab experiments is its potent anti-inflammatory and antioxidant properties. It can be used to study the mechanisms involved in inflammation and oxidative stress and to develop new therapies for diseases such as cancer and neurodegenerative diseases. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration for use in lab experiments.
Orientations Futures
There are several future directions for the study of 7-(diethylamino)-2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to determine the optimal dose and duration of treatment for this compound in various disease models.
Méthodes De Synthèse
The synthesis of 7-(diethylamino)-2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves the reaction of 2-amino-3-carbethoxychromone with diethylamine and 2-methylbenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product.
Applications De Recherche Scientifique
7-(diethylamino)-2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
7-(diethylamino)-2-imino-N-(2-methylphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-24(5-2)16-11-10-15-12-17(20(22)26-19(15)13-16)21(25)23-18-9-7-6-8-14(18)3/h6-13,22H,4-5H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAFTOVYNIJLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propanoyl]prolinamide](/img/structure/B6005391.png)

![3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6005421.png)
![methyl 1-{2-hydroxy-3-[3-({[2-(2-pyrazinyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6005426.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6005427.png)

![4-[2-(2-fluorophenoxy)ethyl]morpholine oxalate](/img/structure/B6005439.png)
![2-methyl-4-(3-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B6005444.png)

![2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6005463.png)
![3-(2-{[(6-hydroxypyrimidin-4-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B6005467.png)
![3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6005487.png)
![2-methyl-6-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6005495.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B6005505.png)